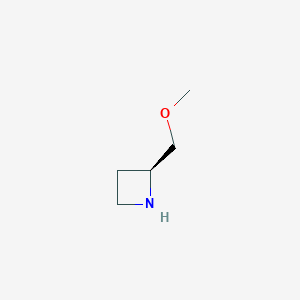![molecular formula C8H15NO2S B1399705 2-Thia-8-azaspiro[4.5]decan-2,2-dioxid CAS No. 1342704-43-1](/img/structure/B1399705.png)
2-Thia-8-azaspiro[4.5]decan-2,2-dioxid
Übersicht
Beschreibung
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound has the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . Spiro compounds like 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery due to its rigid structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications. Companies like ChemScene provide this compound either in-stock or through backordered bulk manufacturing, sourcing, and procurement .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions .
Wirkmechanismus
The mechanism of action of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s rigid spiro structure allows it to fit into enzyme active sites and inhibit their activity. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar in structure but contains an oxygen atom instead of sulfur.
1-Thia-4-azaspiro[4.5]decane: Contains a different arrangement of the sulfur and nitrogen atoms.
2,8-diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro structure.
Uniqueness
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-3-8(7-12)1-4-9-5-2-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDNBMDLDEMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)


![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)




![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

